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quality control measures for 13-Oxo-9E,11Eoctadecadienoic acid standards

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Compound of Interest

13-Oxo-9E,11E-octadecadienoic
acid

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Technical Support Center: 13-Oxo-9E,11E-octadecadienoic acid Standards

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **13-Oxo-9E,11E-octadecadienoic acid** (also known as 13-Keto-9(E),11(E)-octadecadienoic acid or 13-Oxo-ODE) standards.

Frequently Asked Questions (FAQs)

1. What is the recommended storage and handling for **13-Oxo-9E,11E-octadecadienoic acid** standards?

Proper storage and handling are critical to maintain the integrity of 13-Oxo-ODE standards. It is recommended to store the compound in a tightly sealed container, protected from light and air. [1] For long-term storage, refrigeration or freezing is advised.[1] Specific temperature recommendations are -20°C or -80°C.[1][2][3] When handling, ensure it is done in a well-ventilated area, and wear appropriate protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[4]

2. How should I prepare solutions of 13-Oxo-9E,11E-octadecadienoic acid?

Troubleshooting & Optimization





Whenever possible, solutions should be prepared fresh on the day of use.[1] If stock solutions are necessary, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[1] The compound is soluble in various organic solvents.

3. What is the typical purity of commercially available **13-Oxo-9E,11E-octadecadienoic acid** standards?

Commercially available standards of 13-Oxo-ODE typically have a purity of 95% to over 98%. [1][5][6] The purity is generally determined by methods such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD), as well as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for identification.[1][7]

4. What are the known biological activities of 13-Oxo-9E,11E-octadecadienoic acid?

13-Oxo-ODE is a bioactive lipid that acts as a potent agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPAR α and PPAR γ .[8][9][10][11] Through this activity, it is involved in the regulation of lipid metabolism and has shown anti-inflammatory effects.[8] [11][12] It has been found to decrease plasma and hepatic triglyceride levels in animal models. [8][10] Additionally, it has been investigated for its effects on cancer cells, where it can down-regulate c-Myc and attenuate breast cancer cell stemness.[13]

Troubleshooting Guides Issue 1: Inconsistent or unexpected experimental results.

Possible Cause 1: Degradation of the standard.

- Troubleshooting Steps:
 - Verify the storage conditions and age of the standard. The compound should be stored at
 -20°C or -80°C and protected from light and air.[1][3]
 - If using a stock solution, ensure it was prepared recently and stored correctly. Stock solutions are typically stable for up to two weeks at -20°C when aliquoted and sealed tightly.[1]



 Assess the purity of the standard using HPLC. A fresh standard should show a single major peak. The presence of multiple peaks may indicate degradation.

Possible Cause 2: Improper sample preparation.

- Troubleshooting Steps:
 - Confirm the solubility of 13-Oxo-ODE in the chosen solvent. Refer to the quantitative data table below for solubility information.
 - Ensure complete dissolution of the standard before use. Sonication may be considered.
 [10]
 - Prepare solutions fresh for each experiment to minimize the risk of degradation.[1]

Issue 2: Difficulty in detecting or quantifying 13-Oxo-9E,11E-octadecadienoic acid.

Possible Cause 1: Suboptimal analytical method.

- Troubleshooting Steps:
 - Optimize the High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
 - For HPLC, ensure the mobile phase and column are appropriate for the separation of oxidized fatty acids. A typical approach for related compounds involves reverse-phase chromatography.[14][15]
 - For LC-MS/MS, confirm that the mass transitions and source parameters are correctly set for 13-Oxo-ODE.

Possible Cause 2: Low concentration of the analyte.

- Troubleshooting Steps:
 - If working with biological samples, consider an extraction and concentration step prior to analysis.



 For related oxidized fatty acids, methods with limits of detection in the low ppb range have been developed.[16]

Quantitative Data Summary

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	С18Н30О3	[1][3][17]
Molecular Weight	294.43 g/mol	[1][2][3]
Purity	≥95% - >98%	[1][5][6][17]
Appearance	Solid or in solution	[2][5][6][7]

| UV max (λmax) | 279 nm |[3] |

Table 2: Storage and Stability

Condition	Recommendation	Source(s)
Long-term Storage	-20°C or -80°C, sealed, dry, protected from light	[1][2][3]
Stock Solution Stability	Up to 2 weeks at -20°C in tightly sealed vials	[1]

| Long-term Stability (Solid) | ≥ 2 years at -80°C |[3] |

Table 3: Solubility



Solvent	Concentration	Source(s)
DMF	50 mg/ml	[3]
DMSO	50 mg/ml	[3]
Ethanol	50 mg/ml	[3]
PBS (pH 7.2)	1 mg/ml	[3]

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble |[7] |

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization based on the specific instrumentation and standard.

- Standard Preparation:
 - Accurately weigh a small amount of the 13-Oxo-ODE standard.
 - Dissolve in a suitable solvent (e.g., ethanol) to a known concentration (e.g., 1 mg/mL).
 - Perform serial dilutions to prepare working standards.
- HPLC System and Conditions (based on methods for related compounds):
 - Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 μm).[15]
 - Mobile Phase: A gradient of water with 0.2% v/v acetic acid (Solvent A) and methanol with
 0.2% v/v acetic acid (Solvent B).[18]
 - Gradient Program: An example gradient could be starting at 85% B for 10 min, then increasing to 100% B over 2 min, holding at 100% B for 10 min, and then re-equilibrating with 100% A for 10 min.[18]



- Flow Rate: 0.2 mL/min.[18]
- Detection: UV detector set at the λmax of 13-Oxo-ODE (279 nm).[3]
- Analysis:
 - Inject a known volume of the standard solution.
 - Record the chromatogram and determine the peak area.
 - Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identification and Quantification by LC-MS/MS

- Sample Preparation:
 - Prepare standards as described in the HPLC protocol.
 - For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction.
- LC-MS/MS System and Conditions:
 - LC System: Use an HPLC system with a C18 column as described above.
 - Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.[18]
 - Ionization Mode: Electrospray ionization (ESI) in negative mode is common for fatty acids.
 - Source Parameters:
 - Needle Voltage: -4.2 kV.[18]
 - Turbo Ion Spray Temperature: 350 °C.[18]
 - MRM Transitions: The specific precursor and product ions for 13-Oxo-ODE would need to be determined, but for a related deuterated compound (d3-13-oxo-ODE), the transition is

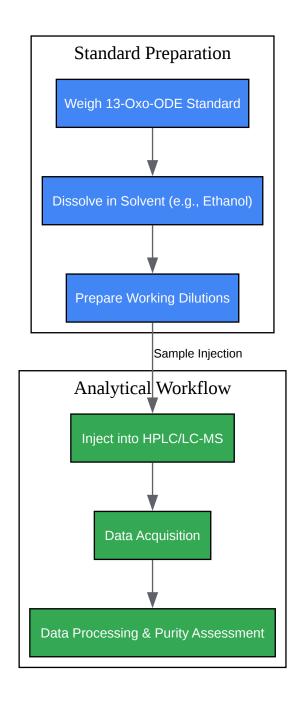


296.2 -> 198.1.[15]

- Data Analysis:
 - Identify the 13-Oxo-ODE peak based on its retention time and specific mass transition.
 - Quantify the amount of 13-Oxo-ODE by comparing the peak area to a standard curve generated from known concentrations of the standard.

Visualizations

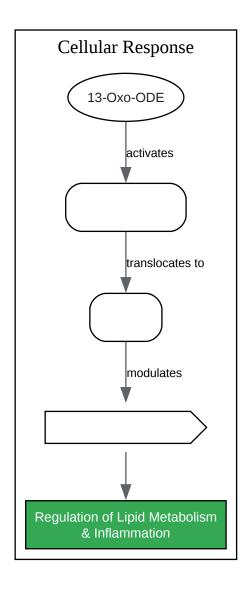




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Caption: Experimental workflow for the quality control analysis of 13-Oxo-ODE standards.





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Caption: Simplified signaling pathway of 13-Oxo-ODE via PPAR activation.

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